molecular formula C8H12N2O2S B12277714 [[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt

[[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt

Katalognummer: B12277714
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: UYRIBXKXTUQSLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a crystalline powder that is soluble in water and has a melting point of 202°C . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of [4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt involves several steps. One common method is the reaction of p-methylsulfonyl acetophenone with 4-un/substituted phenylhydrazine hydrochloride under Fischer indole synthesis conditions . This reaction yields indole derivatives, which can be further converted to other derivatives using various chemical reactions.

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure efficient production.

Analyse Chemischer Reaktionen

[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

For example, the compound can be oxidized to form sulfone derivatives or reduced to form sulfoxide derivatives. Substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives. These reactions are typically carried out under controlled conditions to achieve the desired products.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is used to study the effects of sulfonyl groups on biological systems.

In the industry, [4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt is used in the production of pharmaceuticals and other chemical products. Its unique chemical properties make it a valuable compound for various research and industrial applications.

Wirkmechanismus

The mechanism of action of [4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . This inhibition leads to reduced production of inflammatory mediators, thereby exerting anti-inflammatory effects.

Additionally, the compound’s sulfonyl group can interact with various biological molecules, leading to changes in their activity and function. These interactions are crucial for its antimicrobial and other biological effects.

Vergleich Mit ähnlichen Verbindungen

[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include 2-(4-methylsulfonyl phenyl) indole derivatives and 2-(4-(methylsulfonyl) phenyl) benzimidazoles . These compounds also exhibit antimicrobial and anti-inflammatory activities but differ in their chemical structures and specific biological effects.

Eigenschaften

Molekularformel

C8H12N2O2S

Molekulargewicht

200.26 g/mol

IUPAC-Name

(4-methylsulfonylphenyl)methylhydrazine

InChI

InChI=1S/C8H12N2O2S/c1-13(11,12)8-4-2-7(3-5-8)6-10-9/h2-5,10H,6,9H2,1H3

InChI-Schlüssel

UYRIBXKXTUQSLW-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC=C(C=C1)CNN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.